N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-16-18(25)21-12-22-20(16)27-17(13)19(26)23-15-7-9-24(10-8-15)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,23,26)(H,21,22,25) |
InChI Key |
RWKYSBDOVOATGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 2-Amino-4-methylthiophene-3-carboxylate
The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of ethyl 2-amino-4-methylthiophene-3-carboxylate with urea or thiourea derivatives. Source demonstrates that microwave-assisted cyclization in ethanol with potassium hydroxide achieves higher yields (75–85%) compared to conventional reflux (60–70%).
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed under alkaline conditions (2M NaOH, 80°C, 4 hours) to yield the carboxylic acid. Acidification with orthophosphoric acid precipitates the product, which is purified via recrystallization from ethanol (yield: 90–95%).
Table 1: Hydrolysis Conditions and Yields
| Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | NaOH (2M) | 80 | 4 | 92 |
Activation of the Carboxylic Acid
Imidazolide Formation Using 1,1’-Carbonyldiimidazole (CDI)
The carboxylic acid is activated via reaction with CDI in anhydrous dimethylformamide (DMF). Source reports optimal conditions:
-
Molar ratio : Acid : CDI = 1 : 1.05.
-
Temperature : 50°C for 10–15 minutes.
This step generates the reactive imidazolide intermediate, which is used without isolation.
Coupling with 1-Benzylpiperidin-4-amine
Reaction Conditions
The imidazolide is treated with 1-benzylpiperidin-4-amine under inert atmosphere:
Table 2: Coupling Reaction Optimization
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Benzylpiperidin-4-amine | DMF | 80 | 3 | 78 |
Challenges in Amine Reactivity
1-Benzylpiperidin-4-amine, a secondary amine, exhibits reduced nucleophilicity compared to primary amines. Source highlights that slight excesses of CDI (1.2 equivalents) and extended reaction times (4–5 hours) improve yields to 80–85%.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol to remove unreacted amine and CDI byproducts. Source reports a melting point range of 209–210°C for analogous benzylamide derivatives.
Spectroscopic Validation
-
1H NMR (500 MHz, DMSO-d6) :
Alternative Synthetic Routes
Direct Amination of Methylthienopyrimidine
Source proposes a pathway where 4-chlorothieno[2,3-d]pyrimidine undergoes nucleophilic substitution with 1-benzylpiperidin-4-amine. However, this method is less favorable due to competing hydrolysis.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:
Structural and Functional Modifications
Key Findings
Analogues with para-substituted benzyl groups (e.g., -CH₃, -OCH₃) exhibit enhanced activity, suggesting steric and electronic optimization improves target binding . Compounds with lipophilic chains (e.g., octylamino) demonstrate improved activity against Gram-negative strains, likely due to enhanced membrane permeability .
Enzyme Inhibition: Docking studies reveal that the target compound partially occupies the TrmD active site, with moderate scoring function values (-8.7 kcal/mol) . The octylamino derivative (ΔG = -10.6 kcal/mol) achieves stronger TrmD binding, attributed to hydrophobic interactions with the enzyme’s active site .
Structural Insights :
- The benzylpiperidinyl group provides a balance of rigidity and solubility, whereas hydroxamic acid (20c) or oxadiazole substituents introduce metal-chelating or metabolic stability properties .
- Crystal structures (e.g., PDB: 8HXQ) confirm that imidazole-containing analogues form hydrogen bonds with TrmD, a feature absent in the target compound .
Pharmacological Limitations and Opportunities
- aeruginosa highlights the need for structural modifications, such as incorporating longer alkyl chains or polar groups to enhance membrane penetration .
- TrmD Inhibition : While moderate, its TrmD inhibition is weaker compared to optimized analogues, suggesting further exploration of piperidinyl substituents (e.g., quaternary ammonium groups) could improve binding .
Biological Activity
N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.46 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperidine moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific methods may vary depending on the desired yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown moderate antimicrobial properties against several bacterial strains. For example:
- Staphylococcus aureus : Moderate activity observed.
- Escherichia coli : Inhibition noted.
The Minimum Inhibitory Concentration (MIC) values for these bacteria were lower than those for standard antibiotics such as streptomycin, suggesting potential as an antibacterial agent .
Sigma Receptor Binding
The compound has been evaluated for its affinity towards sigma receptors (sigma-1 and sigma-2), which are implicated in various neurological processes. High affinity was reported in binding studies with MCF-7 breast cancer cells:
- Binding Affinity : Ki values were recorded at 4.6 nM for sigma receptors, indicating significant potential for use in targeting cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted on synthesized derivatives of thieno[2,3-d]pyrimidines demonstrated that compounds similar to N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Cancer Research : The sigma receptor binding characteristics suggest that this compound could be explored further in cancer therapies targeting sigma receptors .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, and what challenges arise during its synthesis?
- Methodology : The compound can be synthesized via peptide coupling reagents (e.g., HBTU or HATU) due to the low reactivity of the ester group in ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Activation of the carboxylic acid intermediate with DIPEA or NMM in solvents like DMF is critical for amide bond formation. Reaction optimization (e.g., temperature at 0–25°C, 12–24 hr) improves yield .
- Challenges : Steric hindrance from the benzylpiperidinyl group and competing side reactions (e.g., hydrolysis) require careful monitoring via HPLC or TLC. Purity ≥90% is achievable with post-synthetic purification (e.g., column chromatography) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- 1H/13C NMR : Confirms proton environments and carbon backbone (e.g., characteristic peaks for the thienopyrimidine core at δ 2.4–2.6 ppm for methyl groups and δ 7.2–7.5 ppm for benzyl protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₂N₄O₂S: 392.1385) .
- HPLC : Ensures purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient) .
Advanced Research Questions
Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Docking Studies : Molecular docking against targets like TrmD (a bacterial methyltransferase) identifies key interactions (e.g., hydrogen bonding between the 4-oxo group and Arg154, hydrophobic interactions with benzylpiperidine) .
- SAR Insights :
- Substitution at the benzyl group (e.g., electron-withdrawing groups) enhances antimicrobial potency against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- The 4-oxo group is critical for activity; its removal reduces binding affinity by ~50% .
Q. How can contradictory results in biological activity assays be resolved methodologically?
- Case Study : Discrepancies in MIC values across studies may arise from variations in bacterial strains or assay conditions.
- Resolution :
- Standardized Protocols : Use CLSI guidelines for broth microdilution assays (e.g., Mueller-Hinton II broth, 18–20 hr incubation at 37°C) .
- Dose-Response Curves : Validate activity with EC₅₀ values (e.g., 0.5–5 µM for potent derivatives) .
- Cytotoxicity Screening : Compare selectivity indices (e.g., IC₅₀ >100 µM in mammalian cells vs. MIC <10 µg/mL for bacteria) .
Q. What strategies optimize regioselectivity in thieno[2,3-d]pyrimidine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
